molecular formula C10H14N2 B13142544 3-Methyl-4-(pyrrolidin-2-yl)pyridine

3-Methyl-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B13142544
M. Wt: 162.23 g/mol
InChI Key: VHFUVLFQGBVLDK-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylpyridine with pyrrolidine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

3-Methyl-4-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple heterocyclic amine with a five-membered ring.

    Pyridine: A basic heterocyclic organic compound with a six-membered ring.

    4-(Pyrrolidin-1-yl)pyridine: A compound with a pyrrolidine ring attached to the pyridine ring at the 4-position.

Uniqueness

3-Methyl-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a methyl group and a pyrrolidine ring on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-7-11-6-4-9(8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3

InChI Key

VHFUVLFQGBVLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2

Origin of Product

United States

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